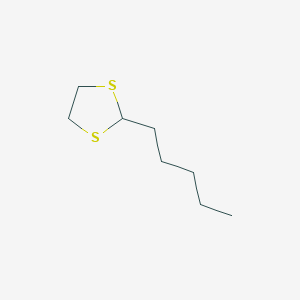

1,3-Dithiolane, 2-pentyl-

Description

Overview of Heterocyclic Organosulfur Compounds

Heterocyclic compounds are a vast and diverse class of organic molecules characterized by a cyclic structure containing at least one atom other than carbon within the ring. openaccessjournals.com These "heteroatoms," commonly nitrogen, oxygen, or sulfur, impart unique physicochemical and reactive properties to the molecule compared to their all-carbon analogs. openmedicinalchemistryjournal.com Organosulfur heterocycles, in particular, are pivotal in numerous scientific domains. tandfonline.com They are found in many natural products, pharmaceuticals, and agrochemicals, and serve as essential intermediates in organic synthesis. openmedicinalchemistryjournal.comacs.org The presence of sulfur atoms can influence the molecule's electronic structure, conformation, and biological activity, making these compounds a focus of research in medicinal chemistry and materials science. openaccessjournals.comtandfonline.comnih.gov Sulfur's ability to exist in various oxidation states and to stabilize adjacent carbanions contributes to the versatility of these heterocyclic systems in synthetic applications. tandfonline.com

The 1,3-Dithiolane (B1216140) Ring System: Structural and Electronic Considerations

The 1,3-dithiolane ring is a five-membered heterocycle containing two sulfur atoms positioned at the 1 and 3 locations. wikipedia.org Structurally, it can be viewed as a cyclopentane (B165970) ring where two methylene (B1212753) (-CH2-) units have been replaced by thioether groups. wikipedia.org The parent compound, 1,3-dithiolane, is a colorless liquid. nih.gov The geometry and electronic nature of the 1,3-dithiolane ring are central to its chemical behavior. The ring typically adopts an envelope or twisted conformation to minimize steric strain. mdpi.com

The electronic properties of the dithiolane system are significantly influenced by the two sulfur atoms. These heteroatoms affect the reactivity of the ring, particularly at the C2 carbon (the carbon atom situated between the two sulfur atoms). scielo.br This position is activated, and the C-H bond at C2 is more acidic than a standard alkane C-H bond, a feature that is crucial for its role in organic synthesis. wikipedia.org The 1,3-dithiolane scaffold has been recognized for its utility in drug design, where it can be incorporated into various therapeutic agents. mdpi.com

Historical Context of 1,3-Dithiolane Applications in Organic Synthesis

Historically, the most prominent application of the 1,3-dithiolane group in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.orgorganic-chemistry.orgasianpubs.org Carbonyl groups are highly reactive towards nucleophiles and bases, and it is often necessary to temporarily "mask" this functionality to prevent unwanted side reactions during a multi-step synthesis. asianpubs.org Aldehydes and ketones react with 1,2-ethanedithiol (B43112) in the presence of an acid catalyst to form a stable 1,3-dithiolane. wikipedia.orgorganic-chemistry.org This dithiolane group is exceptionally stable under both acidic and basic conditions, yet it can be selectively removed (deprotected) to regenerate the original carbonyl group using specific reagents, often involving heavy metal salts or oxidative methods. organic-chemistry.orgasianpubs.org

Beyond protection, the 1,3-dithiolane framework, particularly its six-membered ring analog the 1,3-dithiane (B146892), was central to the development of "umpolung" or polarity inversion. This concept, pioneered by E.J. Corey and D. Seebach, allows the C2 carbon, which is electrophilic in the original carbonyl compound, to function as a nucleophile. uwindsor.ca Deprotonation of the C2-hydrogen with a strong base like butyllithium (B86547) (BuLi) creates a stabilized carbanion that can react with various electrophiles, forming new carbon-carbon bonds. wikipedia.org While 2-lithio-1,3-dithianes are generally more stable and widely used for this purpose, 1,3-dithiolanes can also undergo this transformation, though they are more susceptible to fragmentation. wikipedia.orgacs.org

The Role of the Pentyl Substituent in 2-Pentyl-1,3-Dithiolane within Synthetic Design

The identity of the substituent at the 2-position of the 1,3-dithiolane ring is determined by the starting carbonyl compound. The compound 2-pentyl-1,3-dithiolane is formed from the reaction of hexanal (B45976) with 1,2-ethanedithiol. In this context, the dithiolane moiety acts as a protected form of an aldehyde functional group.

The pentyl group is a simple, unbranched five-carbon alkyl chain. Its role in synthetic design is primarily twofold:

Structural Component: The pentyl group constitutes a part of the carbon skeleton of the target molecule being synthesized. By converting the aldehyde group of hexanal into a dithiolane, the pentyl "tail" can be carried through various reaction steps that might otherwise be incompatible with a free aldehyde. Once the necessary synthetic transformations are complete, the dithiolane can be hydrolyzed to reveal the aldehyde functionality in the final or an intermediate product.

In essence, the 2-pentyl-1,3-dithiolane serves as a stable, synthetically versatile equivalent of hexanal, allowing chemists to manipulate other parts of a molecule while preserving the latent aldehyde functionality provided by the pentyl-substituted carbon at the C2 position.

Chemical Data Tables

Table 1: Physicochemical Properties of 1,3-Dithiolane, 2-pentyl-

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆S₂ |

| Molar Mass | 176.34 g/mol |

| CAS Number | 74585-39-0 |

Data sourced from ChemBK. chembk.com

Table 2: Physicochemical Properties of 1,3-Dithiolane (Parent Compound)

| Property | Value |

|---|---|

| Molecular Formula | C₃H₆S₂ |

| Molar Mass | 106.21 g/mol |

| CAS Number | 4829-04-3 |

| Appearance | Colorless liquid with a stench |

| IUPAC Name | 1,3-dithiolane |

Data sourced from PubChem. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

74585-39-0 |

|---|---|

Molecular Formula |

C8H16S2 |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-pentyl-1,3-dithiolane |

InChI |

InChI=1S/C8H16S2/c1-2-3-4-5-8-9-6-7-10-8/h8H,2-7H2,1H3 |

InChI Key |

YJUZCFVPNJTKOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1SCCS1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Dithiolanes and Their Derivatives

Catalytic Thioacetalization from Carbonyl Precursors

The synthesis of 2-pentyl-1,3-dithiolane is most commonly achieved through the condensation of hexanal (B45976) with 1,2-ethanedithiol (B43112). This reaction, a form of thioacetalization, is typically facilitated by an acid catalyst. wikipedia.org The carbonyl carbon in hexanal is electrophilic, making it susceptible to nucleophilic attack by the sulfur atoms of 1,2-ethanedithiol. wikipedia.org The process generally proceeds via a hemithioacetal intermediate before forming the stable 1,3-dithiolane (B1216140) ring. wikipedia.org Modern synthetic approaches have focused on the development of highly efficient and reusable catalysts to drive this transformation. organic-chemistry.org

Brønsted Acid Catalysis

Brønsted acids are a cornerstone in catalyzing the formation of 1,3-dithiolanes. organic-chemistry.org These proton-donating catalysts facilitate the reaction by protonating the carbonyl oxygen of the precursor, thereby increasing the electrophilicity of the carbonyl carbon.

Heterogeneous catalysts, where the acid is supported on a solid matrix like silica (B1680970) gel, offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and milder reaction conditions.

Perchloric acid adsorbed on silica gel (HClO4-SiO2) has been identified as a highly effective and reusable catalyst for the formation of 1,3-dithiolanes. organic-chemistry.org This system allows the reaction to proceed efficiently under solvent-free conditions at room temperature. organic-chemistry.orgchemicalbook.com The condensation of aldehydes with 1,2-ethanedithiol using HClO4-SiO2 provides the corresponding 2-substituted 1,3-dithiolanes in excellent yields. chemicalbook.com

p-Toluenesulfonic acid (p-TSA) on silica gel is another versatile and efficient catalytic system. organic-chemistry.orgchemicalbook.com It promotes the protection of aldehydes and ketones as their thioacetal derivatives with short reaction times and high yields. organic-chemistry.org The workup is often a simple filtration to remove the catalyst, followed by solvent evaporation. organic-chemistry.org

Table 1: Thioacetalization using Supported Brønsted Acid Catalysts

| Carbonyl Precursor | Catalyst | Conditions | Yield | Reference |

| Aldehydes/Ketones | HClO4-SiO2 | Solvent-free, Room Temp. | Excellent | organic-chemistry.orgchemicalbook.com |

| Aldehydes/Ketones | p-TSA on Silica Gel | - | Excellent | organic-chemistry.org |

Brønsted acidic ionic liquids have emerged as effective and recyclable catalysts for the chemoselective thioacetalization of aldehydes. organic-chemistry.orgchemicalbook.com These catalysts, particularly those with an alkane sulfonic acid moiety, can facilitate the reaction under mild conditions, leading to very good yields and short reaction times. organic-chemistry.org Their use aligns with the principles of green chemistry due to their low volatility and potential for reuse. The condensation of aromatic aldehydes with 1,2-ethanedithiol using a catalytic amount of a Brønsted acidic ionic liquid has been shown to produce 1,3-dithiolanes in very good yields. chemicalbook.com

Tungstate sulfuric acid represents another class of recyclable solid acid catalysts used for the synthesis of 1,3-dithiolane derivatives. tandfonline.com Similarly, tungstophosphoric acid (H₃PW₁₂O₄₀) has been proven to be a highly effective and selective catalyst for the thioacetalization of various carbonyl compounds, including aldehydes and ketones, in the absence of a solvent. organic-chemistry.org This method provides excellent yields and can even convert sterically hindered carbonyl compounds into the corresponding thioacetals under reflux conditions. organic-chemistry.org

Lewis Acid Catalysis (e.g., Yttrium Triflate, Praseodymium Triflate, Hafnium Trifluoromethanesulfonate, Iodine)

Lewis acids catalyze thioacetalization by coordinating to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org This approach is noted for its high efficiency and, in many cases, remarkable chemoselectivity, allowing for the protection of aldehydes in the presence of ketones.

Yttrium Triflate (Y(OTf)₃) is an effective catalyst for converting carbonyl compounds into their dithiolane derivatives using 1,2-ethanedithiol. organic-chemistry.org This catalyst demonstrates high chemoselectivity for the protection of aldehydes over ketones. organic-chemistry.org

Praseodymium Triflate (Pr(OTf)₃) serves as an efficient and recyclable catalyst for the chemoselective thioacetalization of aldehydes, yielding 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

Hafnium Trifluoromethanesulfonate (Hf(OTf)₄) catalyzes the conversion of various carbonyl compounds, including aliphatic and aromatic aldehydes, into their thioacetal counterparts in high yields. organic-chemistry.org The reaction proceeds under mild conditions that are compatible with a range of sensitive functional groups. organic-chemistry.org

Iodine acts as a mild and effective catalyst for the protection of aldehydes and ketones as their thioacetals. organic-chemistry.org The reaction conditions are notably gentle, making this method suitable for substrates with sensitive functionalities. organic-chemistry.org

Table 2: Thioacetalization using Lewis Acid Catalysts

| Catalyst | Substrate Scope | Key Features | Reference |

| Yttrium Triflate | Aldehydes, Ketones | High chemoselectivity for aldehydes | organic-chemistry.org |

| Praseodymium Triflate | Aldehydes | Recyclable, chemoselective | organic-chemistry.orgchemicalbook.com |

| Hafnium Triflate | Aliphatic & Aromatic Aldehydes/Ketones | Mild conditions, tolerates sensitive groups | organic-chemistry.org |

| Iodine | Aldehydes, Ketones | Mild reaction conditions | organic-chemistry.org |

Metal Salt Catalysis (e.g., Cu(DS)₂, Amberlyst-15, Bentonite)

Various metal salts and mineral-based catalysts have been successfully employed for the synthesis of 1,3-dithiolanes. These catalysts are often inexpensive, readily available, and environmentally benign.

Copper(II) bis(dodecyl sulfate) (Cu(DS)₂) , a Lewis acid-surfactant-combined catalyst, efficiently promotes the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org This method is characterized by high chemoselectivity, operational simplicity, and the absence of organic solvents. organic-chemistry.org

Amberlyst-15 , a strongly acidic ion-exchange resin, is a useful heterogeneous catalyst for the condensation of aldehydes and ketones with 1,2-ethanedithiol to give 1,3-dithiolanes. chemicalbook.comresearchgate.net

Bentonite , a type of clay, can also catalyze the formation of dithiolanes from ketones and 1,2-ethanedithiol. chemicalbook.comresearchgate.net The reaction provides good yields and features a very simple work-up procedure. researchgate.net

Table 3: Thioacetalization using Metal Salt and Mineral-Based Catalysts

| Catalyst | Substrate Scope | Conditions | Yield | Reference |

| Cu(DS)₂ | Carbonyl Compounds | Water, Room Temp. | High | organic-chemistry.org |

| Amberlyst-15 | Aldehydes, Ketones | - | Good to Moderate | chemicalbook.com |

| Bentonite | Ketones | - | Good | chemicalbook.comresearchgate.net |

Alternative Synthetic Routes to 1,3-Dithiolanes

While the classical synthesis of 1,3-dithiolanes involves the acid-catalyzed reaction of a carbonyl compound with 1,2-ethanedithiol, numerous alternative routes have been developed to improve yields, efficiency, and substrate scope. wikipedia.orgorganic-chemistry.org

The most direct method for synthesizing 2-substituted-1,3-dithiolanes, such as 1,3-dithiolane, 2-pentyl-, is the cyclocondensation reaction of an aldehyde or ketone with 1,2-ethanedithiol. wikipedia.org For the target compound, this would involve the reaction of hexanal with 1,2-ethanedithiol. The reaction is typically facilitated by a Brønsted or Lewis acid catalyst. organic-chemistry.org A variety of catalysts have been shown to be effective, often under mild or solvent-free conditions, enhancing the green credentials of the synthesis.

Several catalytic systems have been reported to efficiently promote this transformation:

Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) : This reusable catalyst enables the formation of 2-substituted 1,3-dithiolanes under solvent-free conditions at room temperature. organic-chemistry.orgchemicalbook.com

Tungstate sulfuric acid : This solid acid catalyst provides an environmentally benign procedure for the thioacetalization of carbonyl compounds under solvent-free conditions, resulting in excellent yields and short reaction times. researchgate.net

Yttrium triflate [Y(OTf)₃] : This catalyst is effective for the chemoselective protection of aldehydes, allowing for the synthesis of 1,3-dithiolanes in the presence of ketones. organic-chemistry.org

Iodine (I₂) a : A catalytic amount of iodine can promote the thioacetalization of aldehydes and ketones under mild conditions. organic-chemistry.org

p-Toluenesulfonic acid (p-TsOH) and silica gel : This combination serves as a versatile and efficient catalyst for the synthesis of 1,3-dithiolanes. organic-chemistry.orgchemicalbook.com

Table 1: Catalysts for Cyclocondensation Synthesis of 1,3-Dithiolanes

| Catalyst System | Key Features | Reference |

|---|---|---|

| HClO₄-SiO₂ | Solvent-free, room temperature, reusable | organic-chemistry.orgchemicalbook.com |

| Tungstate sulfuric acid | Solvent-free, green catalyst, excellent yields | researchgate.net |

| Y(OTf)₃ | Highly chemoselective for aldehydes | organic-chemistry.org |

| Iodine | Mild reaction conditions | organic-chemistry.org |

| p-TsOH / Silica Gel | Versatile, efficient, simple work-up | organic-chemistry.orgchemicalbook.com |

A more complex and highly regioselective route to substituted 1,3-dithiolanes involves the [3+2] cycloaddition of thiocarbonyl S-methanides with thioketones. beilstein-journals.orgbeilstein-journals.org Thiocarbonyl S-methanides are reactive 1,3-dipoles that can be generated in situ from the thermal decomposition of 1,3,4-thiadiazolines, which are themselves formed from the reaction of a thioketone with a diazo compound like diazomethane. beilstein-journals.orguzh.ch

The reaction cascade is as follows:

A thioketone reacts with a diazo compound (e.g., diazomethane) to form a 1,3,4-thiadiazoline. uzh.ch

The thiadiazoline intermediate spontaneously loses nitrogen gas (N₂) to generate a reactive thiocarbonyl S-methanide. beilstein-journals.orguzh.ch

This thiocarbonyl ylide is then trapped by a second molecule of the thioketone in a [3+2] cycloaddition to yield a sterically crowded, tetra-substituted 1,3-dithiolane. beilstein-journals.orguzh.ch

The use of (trimethylsilyl)diazomethane (TMS-CHN₂) offers a sophisticated method for synthesizing 2-silylated 1,3-dithiolanes. beilstein-journals.org The reaction of TMS-CHN₂ with hetaryl thioketones, for example, produces sterically crowded 2-trimethylsilyl-4,4,5,5-tetrahetaryl-1,3-dithiolanes with complete regioselectivity. beilstein-journals.org These silylated dithiolanes can be further converted into tetrasubstituted ethenes in a one-pot procedure by treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). beilstein-journals.org

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. Several one-pot strategies for 1,3-dithiolane derivatives have been developed.

From Carbon Disulfide and Active Methylene (B1212753) Compounds : A convenient one-pot procedure for 2-ylidene-1,3-dithiolanes involves the reaction of carbon disulfide with compounds containing an active methylene group (e.g., malononitrile) in the presence of a base like sodium ethylate. The resulting dithiolate salt is then treated in situ with a 1,2-dihaloalkane (like 1,2-dichloroethane) to form the final product. researchgate.net

Fragmentation of 2-Aryl-1,3-dithiolanes : A method to access dithioesters in a one-pot fashion involves the ring fragmentation of 2-aryl-1,3-dithiolanes using a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS). nih.govacs.org The generated aryl-dithiocarboxylate anions are then trapped by various electrophiles, like alkyl halides, to furnish a library of dithioesters in good yields. nih.gov

From 1,3-Dithiolane S-Oxides : An efficient one-pot synthesis of 4,5-unsubstituted 1,3-dithioles and 2-alkylidene-1,3-dithioles has been achieved through the formal dehydration of the corresponding 1,3-dithiolane S-oxides using iodotrimethylsilane (B154268) and Hünig's base. thieme-connect.com

The synthesis of 1,3-dithiolanes substituted at the 4-position expands the structural diversity and utility of this heterocyclic system. These compounds are often chiral, making them valuable synthons in asymmetric synthesis. mdpi.com

Two primary routes for their construction are noteworthy:

Condensation with Substituted Dithiols : The standard condensation of aldehydes and ketones with a substituted 1,2-dithiol (e.g., 1,2-propanedithiol) can yield 4-methyl-1,3-dithiolanes. Catalysts such as Amberlyst-15, bentonite, and various metal salts are effective for this transformation, producing both 4-substituted and spiro-1,3-dithiolanes. chemicalbook.com

From Ethylene (B1197577) Dibromide : An alternative pathway involves the condensation of ethylene dibromide with sodium thiosulfate. The resulting intermediate subsequently reacts with an aldehyde or ketone in the presence of hydrochloric acid to form the 4-substituted 1,3-dithiolane ring. chemicalbook.com

2-Ylidene-1,3-dithiolanes are derivatives featuring an exocyclic double bond at the C2 position. These compounds are of interest for their electronic properties and as intermediates in organic synthesis. researchgate.net

Key synthetic approaches include:

One-Pot Condensation : As mentioned previously, a one-pot reaction involving carbon disulfide, an active methylene compound (like malononitrile (B47326) or cyanoacetamide), and a 1,2-dihaloalkane provides a direct route to 2-(1,3-dithiolan-2-ylidene)malononitriles and related acetamides. researchgate.net

From Dithiolates and Dihaloalkanes : Pre-formed disodium (B8443419) alk-1-ene-1,1-dithiolates can be reacted with 1,2-dichloroalkanes to conveniently prepare 2-ylidene-1,3-dithiolanes. researchgate.net

Iodocyclization of Dithioesters : A domino protocol for synthesizing 2-alkylidene-1,3-dithiolanes has been developed via the molecular iodine-mediated iodocyclization of S-allylated α-enolic dithioesters at room temperature. This method is praised for its mild conditions, high atom economy, and excellent yields. chim.it

Synthesis of Functionalized 1,3-Dithiolane Derivatives

Beyond simple alkyl or aryl substitution, methods exist to introduce a wide array of functional groups onto the 1,3-dithiolane scaffold, leading to compounds with specialized properties and applications.

2-Carbonyl-1,3-dithiolanes : Substituted 1,3-dithiolane-2-carboxaldehydes can be synthesized through the reaction of 1,2-disulfenyl chlorides with various aldehydes. For example, treating 1,2-ethanedisulfenyl chloride with aldehydes like propionaldehyde (B47417) or phenylacetaldehyde (B1677652) yields the corresponding 2-formyl-2-alkyl/aryl-1,3-dithiolanes. acs.org Similarly, reaction with ethyl acetoacetate (B1235776) produces a 2-acetyl-2-carbethoxy-1,3-dithiolane, which can be hydrolyzed and decarboxylated to give the 2-acetyl-1,3-dithiolane. acs.org

1,3-Dithiolane-2-thiones : These cyclic trithiocarbonates can be prepared via a simple and safe procedure involving the treatment of epoxides with commercially available potassium ethyl xanthogenate. pacific.edu This method avoids the use of the highly toxic and volatile carbon disulfide, which is required in more traditional syntheses. pacific.edu

Ferrocenyl-Substituted 1,3-Dithiolanes : Organometallic functionality can be incorporated by reacting ferrocenyl hetaryl thioketones with in situ generated thiocarbonyl S-methanides. This [3+2] cycloaddition leads to the formation of sterically crowded ferrocenyl-substituted 1,3-dithiolanes. beilstein-journals.org

Imino-1,3-dithiolanes : An eco-friendly, one-pot, solvent-free approach for the synthesis of 2-imino-1,3-dithiolanes has been developed. The process involves the reaction of allyl chloride, a primary amine, carbon disulfide, and iodine. The resulting 5-iodomethyl-2-imino-1,3-dithiolanes can be further functionalized. researchgate.net

Table 2: Summary of Synthetic Methods for Functionalized 1,3-Dithiolanes

| Derivative Type | Precursors | Key Reagents | Reference |

|---|---|---|---|

| 2-Carbonyl-1,3-dithiolanes | Aldehydes, Active methylene compounds | 1,2-Disulfenyl chlorides | acs.org |

| 1,3-Dithiolane-2-thiones | Epoxides | Potassium ethyl xanthogenate | pacific.edu |

| Ferrocenyl-1,3-dithiolanes | Ferrocenyl thioketones, Diazo compounds | Diazomethane, Thioketones | beilstein-journals.org |

| 2-Imino-1,3-dithiolanes | Allyl chloride, Primary amines | Carbon disulfide, Iodine | researchgate.net |

Strategies for Incorporating Specific Substituents at the C2-Position

The introduction of specific substituents at the C2 position of the 1,3-dithiolane ring is fundamental to its utility in synthesis. For the target compound, 1,3-Dithiolane, 2-pentyl- , these strategies are directly applicable. The most common methods involve either the direct condensation of a carbonyl compound with 1,2-ethanedithiol or the functionalization of a pre-formed 1,3-dithiolane ring at the C2 position.

One primary method for synthesizing 2-substituted 1,3-dithiolanes is the acid-catalyzed condensation of an aldehyde or ketone with 1,2-ethanedithiol . wikipedia.org To obtain 1,3-Dithiolane, 2-pentyl- , the corresponding aldehyde, hexanal, would be treated with 1,2-ethanedithiol . This reaction is typically facilitated by a Lewis or Brønsted acid catalyst. chemicalbook.com A variety of catalysts, including perchloric acid adsorbed on silica gel (HClO₄·SiO₂), praseodymium triflate, and p-toluenesulfonic acid, have been shown to be effective for this thioacetalization process. chemicalbook.com

Another powerful strategy involves the deprotonation of the C2-hydrogen of an existing 1,3-dithiolane. The hydrogen atom at the C2 position of 1,3-dithiolanes derived from aldehydes is acidic enough to be removed by a strong base, such as n-butyllithium (BuLi). wikipedia.org This generates a 2-lithio-1,3-dithiolane, which is a potent nucleophile. wikipedia.org This nucleophile can then react with various electrophiles to introduce a wide range of substituents. For instance, reacting the 2-lithio-1,3-dithiolane with a pentyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, would yield 1,3-Dithiolane, 2-pentyl- . This stepwise approach offers great flexibility in creating diverse C2-substituted dithiolanes.

A less common but also reported method involves the reaction of 1,2-disulfenyl chlorides with aldehydes. acs.org This approach can also lead to the formation of 2-substituted 1,3-dithiolanes. acs.org

Table 1: Synthesis of 2-Substituted 1,3-Dithiolanes via Aldehyde Condensation

| Aldehyde | Catalyst/Conditions | Resulting 2-Substituted 1,3-Dithiolane |

| Hexanal | HClO₄·SiO₂, solvent-free | 1,3-Dithiolane, 2-pentyl- |

| Benzaldehyde | Brønsted acidic ionic liquid | 2-Phenyl-1,3-dithiolane (B1617770) |

| Propionaldehyde | 1,2-Ethanedisulfenyl chloride | 2-Ethyl-1,3-dithiolane-2-carboxaldehyde |

Table 2: Synthesis of 2-Substituted 1,3-Dithiolanes via C2-Alkylation

| Dithiolane Precursor | Base | Electrophile | Resulting 2-Substituted 1,3-Dithiolane |

| 1,3-Dithiolane | n-Butyllithium | 1-Bromopentane | 1,3-Dithiolane, 2-pentyl- |

| 1,3-Dithiane (B146892) | n-Butyllithium | Ethyl 2,2-dimethylpropanoate | 2-(2,2-Dimethylpropanoyl)-1,3-dithiane |

| 2-Phenyl-1,3-dithiane | n-Butyllithium | Primary alcohol arenesulfonates | 2-Alkyl-2-phenyl-1,3-dithiane |

Synthesis of 1,3-Dithiolane 1-Oxides and 1,3-Dithiolane 1,3-Dioxides

The sulfur atoms in the 1,3-dithiolane ring can be selectively oxidized to form sulfoxides (1-oxides) and sulfones (1,3-dioxides). These oxidized derivatives have distinct chemical properties and have been explored as chiral auxiliaries and reactive intermediates in organic synthesis.

1,3-Dithiolane 1-Oxides

The mono-oxidation of a 1,3-dithiolane, such as 1,3-Dithiolane, 2-pentyl- , yields the corresponding 1,3-Dithiolane 1-oxide . This transformation requires careful control of the oxidizing agent to prevent over-oxidation to the dioxide. An efficient method for this conversion is the use of singlet oxygen (¹O₂). evitachem.comrsc.orgrsc.org This photochemical method can provide synthetically useful yields of the desired 1-oxide. rsc.orgrsc.org

Other chemical oxidation methods have also been employed. For example, the diastereoselective oxidation of 2-phenyl-1,3-dithiolane to its monosulfoxide derivative can be achieved using tert-butyl hydroperoxide (t-BuOOH) in the presence of Cp₂TiCl₂. chemicalbook.com Asymmetric oxidation techniques can produce specific stereoisomers of the 1,3-dithiolane 1-oxide with high selectivity. evitachem.com Furthermore, microbial oxidation offers a pathway to 1,3-dithiolane-1-oxides with high enantiomeric excess. chemicalbook.com

1,3-Dithiolane 1,3-Dioxides

Further oxidation of the 1,3-dithiolane ring leads to the formation of 1,3-Dithiolane 1,3-dioxides . These disulfones are often crystalline solids and possess C₂-symmetry when the two oxygen atoms are in a trans relationship, making them valuable as chiral ligands and auxiliaries in asymmetric synthesis. rsc.org

The synthesis of 1,3-dithiolane 1,3-dioxides can be accomplished by oxidizing the parent 1,3-dithiolane with two equivalents of an oxidizing agent, such as sodium periodate (B1199274) (NaIO₄). rsc.org Alternatively, a stepwise oxidation can be performed, where the 1,3-dithiolane is first converted to the 1-oxide, which is then isolated and subsequently oxidized to the 1,3-dioxide. rsc.org The reaction of metalated trans-1,3-dithiolane 1,3-dioxide with aldehydes has been shown to proceed in high yields, indicating the stability of the corresponding anion. acs.org

Table 3: Oxidation of 1,3-Dithiolanes

| Substrate | Oxidizing Agent/Conditions | Product |

| 1,3-Dithiolane | Singlet Oxygen (¹O₂) | 1,3-Dithiolane 1-oxide |

| 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp₂TiCl₂ | 2-Phenyl-1,3-dithiolane 1-oxide |

| 1,3-Dithiolane | 2 equiv. NaIO₄ | 1,3-Dithiolane 1,3-dioxide |

| trans-1,3-Dithiolane 1-oxide | m-CPBA | trans-1,3-Dithiolane 1,3-dioxide |

Chemical Reactivity and Mechanistic Investigations of 1,3 Dithiolanes

Reactivity of 1,3-Dithiolane (B1216140) Anions (Umpolung Chemistry)

The concept of "umpolung" or polarity inversion is central to the synthetic utility of 1,3-dithiolanes. By converting the electrophilic carbonyl carbon into a nucleophilic center, 1,3-dithiolanes serve as valuable acyl anion equivalents.

Generation of 2-Lithio-1,3-Dithiolanes

The generation of a nucleophilic carbanion at the C2 position of 2-pentyl-1,3-dithiolane is typically achieved through deprotonation using a strong base. Organolithium reagents, such as n-butyllithium (n-BuLi), are commonly employed for this purpose. researchgate.netsaylor.orgwikipedia.org The reaction is generally carried out in an inert aprotic solvent, like tetrahydrofuran (B95107) (THF), at low temperatures (e.g., -20 °C) to prevent side reactions. researchgate.net

The acidity of the C2 proton is significantly enhanced by the presence of the two adjacent sulfur atoms, which can stabilize the resulting negative charge through d-orbital participation and inductive effects. The successful formation of the 2-lithio-1,3-dithiolane derivative is crucial for its subsequent reactions as a nucleophile. researchgate.net The general method for preparing the parent 2-lithio-1,3-dithiane involves metalation with one equivalent of n-butyllithium in THF at -20°C. researchgate.net Substituted 2-lithio-1,3-dithianes can be prepared in a similar fashion, although reaction times for metalation can vary. researchgate.net

An alternative and much faster method for generating these lithiated species is through a tin-lithium (Sn/Li) transmetalation. researchgate.net This process, which can occur in as little as a minute at -78 °C, allows for the preparation of substituted 2-lithio-1,3-dithianes that contain electrophilic sites which would not be compatible with the direct metalation process. researchgate.net

Nucleophilic Additions and Alkylation Reactions

Once generated, 2-lithio-2-pentyl-1,3-dithiolane acts as a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions. These reactions are fundamental to the synthetic utility of dithiolane anions.

Nucleophilic Additions: The lithiated dithiolane readily adds to a wide range of electrophiles. A primary application is the nucleophilic addition to carbonyl compounds, such as aldehydes and ketones, to form α-hydroxy dithioacetals. wikipedia.org This reaction is a cornerstone of the Corey-Seebach reaction. organic-chemistry.org The resulting adduct can then be deprotected to reveal a ketone, effectively achieving the acylation of the electrophile. Organolithium reagents also react with carbon dioxide to form carboxylic acids after workup. wikipedia.org

Alkylation Reactions: 2-Lithio-1,3-dithiolanes can be efficiently alkylated using various alkylating agents. Primary alkyl halides (iodides, bromides, or chlorides) are common substrates for these SN2-type reactions. wikipedia.orgjmaterenvironsci.com Research has shown that even arenesulfonates of primary alcohols react smoothly with lithio derivatives of 1,3-dithiane (B146892) at room temperature to produce 2-alkyl derivatives in high yields. organic-chemistry.orgorganic-chemistry.org This provides a direct method for extending the carbon chain at the C2 position. For instance, reacting 2-lithio-2-pentyl-1,3-dithiolane with an appropriate alkyl halide would yield a new 2,2-disubstituted-1,3-dithiolane.

| Reaction Type | Electrophile Example | Product Type |

| Nucleophilic Addition | Aldehyde/Ketone | α-Hydroxy dithioacetal |

| Alkylation | Primary Alkyl Halide | 2,2-Disubstituted-1,3-dithiolane |

| Carboxylation | Carbon Dioxide | α-Keto acid precursor |

Rearrangement Processes Induced by Deprotonation

Under certain conditions, the deprotonation of 2-substituted-1,3-dithiolanes can induce rearrangement processes. While literature specifically detailing rearrangements for the 2-pentyl derivative is scarce, studies on related systems provide insight into potential pathways. For example, base-mediated fragmentation of 2-aryl-1,3-dithiolanes can occur, leading to the formation of dithiocarboxylate anions. nih.gov This fragmentation is typically promoted by strong bases like lithium hexamethyldisilazide (LiHMDS) at elevated temperatures. nih.gov

In the case of 2-alkyl-1,3-dithiolanes, such rearrangements are less common under standard lithiation conditions used for nucleophilic additions. However, unexpected products can sometimes arise. For instance, treatment of a dithioacetal derived from a benzylic thiol with n-butyllithium has been observed to lead to an unexpected product, possibly resulting from an anionic rearrangement. tuni.fi

Reactions with Radical Probes

The reaction of 2-lithio-1,3-dithiolanes is generally considered to proceed through a two-electron, nucleophilic pathway. However, the possibility of single-electron transfer (SET) mechanisms has been investigated using radical probes. The reaction of 2-lithio-1,3-dithianes with nitroarenes, for example, can result in both conjugate addition and redox products. researchgate.net The formation of free nitroarene radical anions suggests that an SET pathway from the lithium dithiane to the nitroarene is operative. researchgate.net The ratio of addition to redox products is influenced by temperature, with lower temperatures favoring the addition product. researchgate.net

Ring Cleavage and Deprotection Reactions

The ultimate utility of 1,3-dithiolanes as protecting groups or acyl anion synthons lies in the ability to efficiently cleave the dithioacetal and regenerate the parent carbonyl group. Various methods have been developed for this deprotection step.

Oxidative Methods (e.g., DDQ, Hydrogen Peroxide/Iodine, Aerobic Oxidation)

Oxidative cleavage is a common and effective strategy for the deprotection of 1,3-dithiolanes.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) : DDQ is a powerful oxidizing agent that can be used to deprotect 1,3-dithianes. rsc.orgresearchgate.net The reaction is typically carried out in a mixture of acetonitrile (B52724) and water. rsc.orgresearchgate.net However, the reactivity of dithiolanes towards DDQ can be substrate-dependent. While 1,3-dithianes are efficiently converted to the parent carbonyl compounds, 1,3-dithiolanes derived from aliphatic and aromatic ketones have been reported to be stable under these conditions. rsc.orgresearchgate.net

Hydrogen Peroxide/Iodine : A mild and environmentally friendly method for the deprotection of both 1,3-dithianes and 1,3-dithiolanes utilizes 30% aqueous hydrogen peroxide in the presence of a catalytic amount of iodine. organic-chemistry.orgresearchgate.net The reaction is often performed in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to enhance solubility. organic-chemistry.orgorganic-chemistry.org This system operates under neutral conditions and tolerates a variety of other functional groups. organic-chemistry.orgorganic-chemistry.org A combination of a catalytic amount of hydrobromic acid (10 mol%) and an excess of hydrogen peroxide has also been found to be an effective reagent for the rapid regeneration of carbonyl compounds from their 1,3-dithiane and 1,3-dithiolane derivatives. epa.gov

Aerobic Oxidation : Exposure of 2-lithio-1,3-dithianes to air (aerobic oxidation) can lead to oxidative condensation reactions. tuni.fi Initial studies have shown that 2-aryl-2-lithio-1,3-dithianes undergo an autooxidative condensation. tuni.fi Further research into the aerobic oxidation of 2-alkyl-2-lithio-1,3-dithianes has yielded 1,2-diketone derivatives where one carbonyl group remains protected as a 1,3-dithiane. tuni.fi This suggests that the oxidation likely proceeds through a thioester intermediate. tuni.fi

| Oxidative Method | Reagents | Key Features |

| DDQ Oxidation | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), MeCN/H₂O | Effective for 1,3-dithianes; 1,3-dithiolanes can be stable. rsc.orgresearchgate.net |

| Peroxide/Iodine | 30% H₂O₂, Iodine (catalytic), SDS/Water | Mild, green, neutral conditions, tolerates various functional groups. organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| Aerobic Oxidation | Air (Oxygen) on lithiated dithiane | Can lead to oxidative condensation products like α-sulfide ketones and orthothioesters. tuni.fi |

Metal-Mediated Deprotection (e.g., Mercury(II) Nitrate (B79036) Trihydrate, CuCl₂)

The deprotection of 1,3-dithiolanes, including 2-pentyl-1,3-dithiolane, to regenerate the parent carbonyl compound (in this case, hexanal) can be effectively achieved using various metal-based reagents. These methods often offer high efficiency and rapid reaction times.

Mercury(II) Nitrate Trihydrate

A particularly effective method for the cleavage of 1,3-dithiolanes is the use of mercury(II) nitrate trihydrate under solid-state conditions. This solvent-free approach is noted for its mildness, efficiency, and speed. The reaction is typically carried out by grinding the dithiolane substrate with mercury(II) nitrate trihydrate. The reaction is generally complete within minutes, and the corresponding carbonyl compound can be isolated in high yields. The mechanism is believed to involve the formation of a complex between the dithioacetal and the mercury(II) ion, facilitating the hydrolysis. The oxygen required for the formation of the carbonyl group is proposed to come from the mercury(II) nitrate itself, suggesting a non-solvolytic pathway.

The general applicability of this method to a variety of 1,3-dithiolanes suggests its utility for the deprotection of 2-pentyl-1,3-dithiolane. The reaction conditions are advantageous due to the very short reaction times (typically 1-4 minutes) and the high yields of the product.

Table 1: Deprotection of 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate

| Substrate (1,3-Dithiolane Derivative) | Reaction Time (min) | Yield (%) |

| 2-(3-nitrophenyl)-1,3-dithiolane | 2 | 95 |

| 2-(4-methoxyphenyl)-1,3-dithiolane | 3 | 92 |

| 2-phenyl-1,3-dithiolane (B1617770) | 1.5 | 96 |

| 2,2-diphenyl-1,3-dithiolane | 4 | 90 |

This table is illustrative of the general efficiency of the method for various dithiolane derivatives.

Copper(II) Chloride (CuCl₂)

Copper(II) salts, such as copper(II) chloride, in conjunction with an oxide like CuO, provide another avenue for the deprotection of 1,3-dithiolanes. This method is also effective for regenerating carbonyl compounds from their thioacetal derivatives. While specific studies on 2-pentyl-1,3-dithiolane are not detailed, the protocol has been successfully applied to a range of dithiane and dithiolane substrates. The reaction likely proceeds through a Lewis acid-assisted hydrolysis mechanism, where the copper(II) ion coordinates to the sulfur atoms, activating the dithiolane ring for cleavage.

Photochemical Deprotection Mechanisms

Photochemical methods offer an alternative, often milder, approach to the deprotection of 1,3-dithiolanes. The mechanism of photodeprotection has been studied for related 1,3-dithianes and is believed to be applicable to 1,3-dithiolanes such as the 2-pentyl derivative.

The process is typically initiated by an electron transfer from the dithiolane to a triplet sensitizer. This results in the formation of a dithiolane radical cation. A key feature of this mechanism is that the decay of this radical cation is not significantly affected by the presence of water or oxygen, suggesting a favorable unimolecular fragmentation pathway. This fragmentation involves the cleavage of a carbon-sulfur bond to form a distonic radical cation species.

Interestingly, the presence of molecular oxygen is often required for good conversion yields, while the reaction is inhibited in a nitrogen atmosphere or by the presence of radical scavengers like p-benzoquinone. This, along with isotopic labeling studies showing no incorporation of oxygen from H₂¹⁸O into the final carbonyl product, strongly suggests that the superoxide (B77818) anion (O₂⁻) plays a crucial role in driving the deprotection reaction. Density functional theory (DFT) calculations support the experimental findings, indicating that the reaction with the superoxide radical anion is a key step in the regeneration of the carbonyl compound.

Ring Transformations and Derivatizations

Beyond their role as protecting groups, 1,3-dithiolanes can undergo a variety of ring transformations and derivatizations, leading to the synthesis of other important sulfur-containing heterocyclic systems and functional groups.

Ring Expansion Reactions

Ring expansion reactions of 1,3-dithiolanes provide a valuable route to larger sulfur-containing heterocycles, such as 1,4-dithianes. A general and versatile strategy for this transformation involves the condensation of a dithiol, such as ethane-1,2-dithiol, with an α-halocarbonyl compound or its acetal (B89532) equivalent. For instance, the reaction of ethane-1,2-dithiol with chloroacetaldehyde (B151913) dimethyl acetal yields a 2-substituted 1,3-dithiolane intermediate. This intermediate can then spontaneously rearrange to the more stable six-membered 1,4-dithiane (B1222100) ring upon heating, often with the elimination of a small molecule like hydrochloric acid. nih.gov This type of rearrangement, pioneered by Parham, is a powerful tool for the synthesis of substituted 1,4-dithiane ring systems. nih.gov While the direct ring expansion of a pre-formed 2-pentyl-1,3-dithiolane is not the typical pathway, this rearrangement chemistry highlights the accessibility of larger ring systems from dithiolane precursors.

Base-Mediated Fragmentation to Dithioesters

Under strongly basic conditions, 2-substituted 1,3-dithiolanes can undergo a synthetically useful fragmentation reaction to produce dithioesters. nih.gov This reaction is initiated by the deprotonation of the acidic proton at the C2 position of the dithiolane ring. For 2-pentyl-1,3-dithiolane, this would be the proton attached to the carbon bearing the pentyl group.

The resulting carbanion is unstable and readily undergoes a ring-fragmentation process. This fragmentation involves the cleavage of the carbon-sulfur bonds of the dithiolane ring, leading to the formation of a dithiocarboxylate anion and the concurrent release of ethylene (B1197577) gas. This dithiocarboxylate anion can then be trapped in situ by an electrophile, such as an alkyl halide, to afford the corresponding dithioester.

This methodology has been well-studied for 2-aryl-1,3-dithiolanes, where treatment with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) at elevated temperatures rapidly generates the aryl-dithiocarboxylate, which can be subsequently alkylated to provide a variety of dithioesters in good yields. nih.gov The principles of this reaction are directly applicable to 2-alkyl derivatives like 2-pentyl-1,3-dithiolane.

Table 2: Base-Mediated Fragmentation of 2-Aryl-1,3-dithiolanes and Subsequent Alkylation

| 2-Aryl-1,3-dithiolane | Base | Electrophile | Product (Dithioester) | Yield (%) |

| 2-phenyl-1,3-dithiolane | LiHMDS | Methyl Iodide | Methyl dithiobenzoate | 90 |

| 2-(4-methoxyphenyl)-1,3-dithiolane | LiHMDS | Ethyl Iodide | Ethyl 4-methoxydithiobenzoate | 85 |

| 2-(4-chlorophenyl)-1,3-dithiolane | LiHMDS | Benzyl Bromide | Benzyl 4-chlorodithiobenzoate | 88 |

This table illustrates the general scope and efficiency of the base-mediated fragmentation-alkylation sequence for the synthesis of dithioesters from 2-substituted 1,3-dithiolanes. nih.gov

Reactions of 1,3-Dithiolane Oxides with Nucleophiles

Oxidation of the sulfur atoms in the 1,3-dithiolane ring to sulfoxides significantly alters the reactivity of the heterocycle. The resulting 1,3-dithiolane oxides can react with nucleophiles in various ways, including ring-opening and addition reactions.

For example, the reaction of 1,3-dithiolane 1,3-dioxides with nucleophiles such as benzenethiol (B1682325) can lead to a mixture of products, including ring-opened species and rearranged products like 1,4-dithiane 1-oxides. rsc.org The specific outcome of the reaction can depend on the substitution pattern of the dithiolane ring and the nature of the nucleophile.

In the case of 2-alkenyl-1,3-dithiolane 1,3-dioxides, nucleophiles can add to the double bond. For instance, the addition of nucleophiles like malononitrile (B47326) or diethyl malonate has been demonstrated. Furthermore, the addition of methanol (B129727) or an allyl group to a 2-alkenyl-1,3-dithiolane 1,3-dioxide can occur regioselectively. rsc.org These reactions showcase the potential of 1,3-dithiolane oxides as versatile intermediates in organic synthesis. While specific studies on 2-pentyl-1,3-dithiolane oxide are not prevalent, the general reactivity patterns established for other 2-substituted derivatives provide a strong indication of its expected chemical behavior.

Thionium (B1214772) Ion Formation and Reactivity under Brønsted Acid Catalysis

In the presence of a strong Brønsted acid, 2-substituted 1,3-dithiolanes can be protonated, leading to the formation of a highly reactive intermediate known as a thionium ion. nih.govnih.gov Evidence for the formation of these α-thio carbocations has been gathered through various spectroscopic techniques, including low-temperature NMR studies and UV/Vis spectroscopy. nih.govd-nb.info

The formation of the thionium ion from 2-pentyl-1,3-dithiolane would involve the protonation of one of the sulfur atoms, followed by the cleavage of the adjacent carbon-sulfur bond to generate a carbocation that is stabilized by the remaining sulfur atom through resonance. These thionium ions are potent electrophiles and can react with a variety of nucleophiles.

For instance, it has been shown that thionium ions generated from enone-derived 1,3-dithianes can be trapped by suitable intramolecular nucleophiles, leading to cyclization reactions. d-nb.info The electrophilicity of the thionium ion allows it to participate in reactions such as Michael-type additions. The strong absorption of these thionium ions at longer wavelengths also makes them suitable for photochemical reactions under acidic catalysis. nih.gov The formation and subsequent reaction of thionium ions represent a key aspect of the reactivity of 2-pentyl-1,3-dithiolane under Brønsted acid-catalyzed conditions.

Oxidative Conversions of Thiones to Ketones

While the direct conversion of a thione functional group within a 2-pentyl-1,3-dithiolane framework to a ketone is not the standard transformation, the oxidative deprotection of the 1,3-dithiolane moiety itself to regenerate the parent carbonyl compound is a crucial and well-documented reaction. In the case of 1,3-dithiolane, 2-pentyl-, this process yields hexanal (B45976). This reaction is fundamental in organic synthesis where the dithiolane group is employed as a protecting group for aldehydes and ketones due to its stability in both acidic and basic conditions. organic-chemistry.orgresearchgate.net

Several effective reagents for the ring-opening of 1,3-dithiolanes to their corresponding carbonyl compounds have been reported. chemicalbook.com For instance, treatment with chloramine-T under mild conditions has been shown to convert 1,3-dithiolanes to aldehydes or ketones in high yield. google.com Other methodologies involve the use of reagents such as N-bromosuccinimide (NBS) in acetone, or metal salts like copper(II) chloride. arkat-usa.orgchemicalbook.com Solid-phase reagents have also been developed to facilitate easier work-up and purification of the product. arkat-usa.org

Table 1: Reagents for the Oxidative Deprotection of 1,3-Dithiolanes

| Reagent System | Conditions | Reference |

|---|---|---|

| Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] | Solvent-free, Room Temperature | arkat-usa.org |

| N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide [TBBDA] | Solvent-free, Room Temperature | arkat-usa.org |

| N-Bromosuccinimide (NBS) | Solvent-free, Room Temperature | arkat-usa.org |

| Chloramine-T | Mild Conditions | google.com |

| Copper(II) Chloride (CuCl₂) - adsorbed on silica (B1680970) gel | Varies | chemicalbook.com |

| Thallium(III) Nitrate | Methanol | chemicalbook.com |

| Iodine (I₂) | Varies | researchgate.net |

| Manganese Dioxide (MnO₂) with AlCl₃ or FeCl₃ | Dry Acetonitrile, Room Temperature | mdpi.org |

These methods provide a robust toolkit for chemists to deprotect the carbonyl functionality, allowing for the strategic unmasking of an aldehyde or ketone at the desired stage of a synthetic sequence.

Mechanistic Pathways of 1,3-Dithiolane Formation

The formation of 1,3-dithiolane, 2-pentyl- is typically achieved through the reaction of hexanal with 1,2-ethanedithiol (B43112). This reaction is an example of thioacetalization and is generally carried out in the presence of a Brønsted or Lewis acid catalyst. organic-chemistry.org The 1,3-dithiolane ring is resistant to both acid and alkaline hydrolysis, as well as to nucleophilic attack, which underscores its utility as a protective group. chemicalbook.com

Proposed Mechanisms for Dithiolane Synthesis

The most widely accepted mechanism for the formation of 2-pentyl-1,3-dithiolane from hexanal and 1,2-ethanedithiol under acidic conditions proceeds through a series of reversible steps. The reaction is initiated by the protonation of the carbonyl oxygen of hexanal, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

The proposed acid-catalyzed mechanism is as follows:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the hexanal, making the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic Attack by Thiol: One of the sulfur atoms of 1,2-ethanedithiol acts as a nucleophile and attacks the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly attached sulfur atom to the oxygen atom, forming a hydroxyl group.

Formation of a Hemithioacetal: This intermediate is a hemithioacetal.

Protonation of the Hydroxyl Group: The hydroxyl group is protonated by the acid catalyst to form a good leaving group, water.

Elimination of Water: The departure of a water molecule leads to the formation of a sulfonium (B1226848) ion, which is stabilized by resonance.

Intramolecular Nucleophilic Attack: The second thiol group within the same molecule then attacks the electrophilic carbon, leading to the closure of the five-membered ring.

Deprotonation: The final step involves the deprotonation of the remaining sulfur atom to regenerate the acid catalyst and yield the 2-pentyl-1,3-dithiolane.

While the term "double electrophilic addition" is not standard in this context, the mechanism can be viewed as a sequence of two nucleophilic additions of the dithiol to the electrophilic carbonyl carbon and its successor. The concept of "enethiolate reactions" is more relevant to the chemistry of thioesters and related compounds where an enethiolate intermediate can be formed. In the context of 1,3-dithiolane synthesis from an aldehyde like hexanal, an enethiolate mechanism is not typically invoked. However, the synthesis of certain substituted 2-ylidene-1,3-dithiolanes can proceed through intermediates that are formally dithiolate salts of ketenes, which bear some resemblance to enethiolates. researchgate.net

Insights into Gelation Mechanisms for Dithiolane-Derived Materials

The incorporation of dithiolane moieties into polymer structures can lead to the formation of hydrogels with dynamic and responsive properties. While much of the research in this area has focused on the ring-opening polymerization of 1,2-dithiolanes, the principles can be extended to materials cross-linked with 1,3-dithiolane units. researchgate.netrsc.org Gelation in these systems is typically achieved through the formation of a cross-linked polymer network. researchgate.net

For materials derived from a functionalized 1,3-dithiolane, 2-pentyl-, the dithiolane unit could act as a latent cross-linking point. The gelation mechanism would depend on the specific chemistry used to form the cross-links. One potential mechanism involves a thiol-disulfide exchange reaction. If the 1,3-dithiolane ring can be opened to generate free thiol groups, these can then undergo oxidative cross-linking to form disulfide bonds, leading to the formation of a gel network. researchgate.netmdpi.com

The cross-linking of dithiolane-containing polymeric micelles can be triggered by thiols, leading to a disulfide-thiol exchange and the formation of self-healing hydrogels. researchgate.netmdpi.com The dynamic nature of the disulfide bonds allows for the reversible formation and cleavage of cross-links, imparting stimuli-responsive properties to the gel. For a hypothetical polymer containing pendant 2-pentyl-1,3-dithiolane groups, a similar mechanism could be envisioned where an external trigger initiates the ring-opening and subsequent cross-linking. The viscoelastic properties of such a hydrogel could potentially be tuned by controlling the cross-linking density. researchgate.net

Nucleophilic Activation Pathways of Dithiolane Linkers

The 1,3-dithiolane moiety, including the 2-pentyl derivative, can be activated for nucleophilic reactions, enabling its use as a reactive linker in chemical synthesis and materials science. A key pathway for nucleophilic activation involves the deprotonation of the C2 carbon.

The protons on the C2 carbon of a 1,3-dithiolane are acidic and can be removed by a strong base, such as n-butyllithium, to generate a carbanion. wikipedia.orgyoutube.com This carbanion is a potent nucleophile and can react with a variety of electrophiles, such as alkyl halides, to form a new carbon-carbon bond. This reactivity forms the basis of the umpolung (reactivity inversion) of the carbonyl group from which the dithiolane was derived. youtube.com In the context of a "linker," a molecule containing a 2-pentyl-1,3-dithiolane unit could be deprotonated and then coupled to another molecule via this nucleophilic carbanion.

However, 2-lithio-1,3-dithiolanes are known to be less stable than their 1,3-dithiane counterparts and can undergo fragmentation with the loss of ethylene to form a dithiocarboxylate. wikipedia.orgnih.gov The reaction conditions, therefore, need to be carefully controlled to favor the desired nucleophilic substitution over fragmentation.

Another pathway for nucleophilic activation involves the oxidation of the sulfur atoms. Oxidation of a 1,3-dithiolane can lead to the formation of a 1,3-dithiolane-1-oxide or a 1,3-dithiolane-1,3-dioxide. These oxidized species are more susceptible to nucleophilic attack. For example, 1,3-dithiolane 1,3-dioxides have been shown to react with nucleophiles like benzenethiol, resulting in ring-opening or addition reactions. rsc.org This enhanced reactivity could be exploited in the design of dithiolane-based linkers that can be cleaved or modified by nucleophiles under specific conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for the structural elucidation of 2-pentyl-1,3-dithiolane, offering detailed information about the hydrogen and carbon atomic environments within the molecule.

The ¹H NMR spectrum of 2-pentyl-1,3-dithiolane provides a clear map of the proton environments. The spectrum is characterized by signals corresponding to the pentyl chain and the dithiolane ring.

The protons of the dithiolane ring's ethylene (B1197577) bridge (at the C4 and C5 positions) appear as a multiplet around 3.23 ppm. The single proton at the C2 position, which is adjacent to the two sulfur atoms and bonded to the pentyl group, resonates as a triplet at approximately 4.61 ppm. This downfield shift is attributed to the deshielding effect of the adjacent heteroatoms.

The pentyl group protons display characteristic signals: a triplet for the terminal methyl group (CH₃) at approximately 0.89 ppm, a complex multiplet for the three methylene (B1212753) groups (CH₂) of the chain between approximately 1.28 and 1.40 ppm, and a multiplet for the methylene group adjacent to the dithiolane ring at about 1.76 ppm.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.61 | t | 1H | SCHS (C2-H) |

| 3.23 | m | 4H | SCH₂CH₂S (C4-H, C5-H) |

| 1.76 | m | 2H | SCH(CH₂)C₄H₉ |

| 1.28-1.40 | m | 6H | (CH₂)₃CH₃ |

| 0.89 | t | 3H | CH₃ |

The ¹³C NMR spectrum provides complementary information, identifying the distinct carbon environments in the molecule.

The carbon atom at the C2 position of the dithiolane ring, bonded to two sulfur atoms, is significantly deshielded and appears at approximately 52.8 ppm. The carbons of the ethylene bridge of the dithiolane ring (C4 and C5) are found at around 38.3 ppm.

The carbon signals for the pentyl chain are observed in the upfield region. The terminal methyl carbon (CH₃) resonates at approximately 14.0 ppm. The methylene carbons of the pentyl chain appear at roughly 22.5, 25.0, 31.6, and 38.8 ppm.

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 52.8 | C2 (SCHS) |

| 38.8 | SCH(CH₂)C₄H₉ |

| 38.3 | C4, C5 (SCH₂CH₂S) |

| 31.6 | Pentyl CH₂ |

| 25.0 | Pentyl CH₂ |

| 22.5 | Pentyl CH₂ |

| 14.0 | CH₃ |

While one-dimensional ¹H and ¹³C NMR spectra provide foundational structural data, advanced NMR techniques could offer deeper insights into the molecular architecture of 2-pentyl-1,3-dithiolane. datacc.orgaist.go.jprsc.org Although specific experimental data for this compound using these advanced methods are not commonly reported, their potential applications are clear.

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) would be invaluable for confirming the proton-proton coupling network within the pentyl chain and the dithiolane ring. datacc.org A COSY spectrum would show correlations between the C2 proton and the adjacent methylene protons of the pentyl group, as well as between the protons of the dithiolane ring.

Heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would definitively link the proton signals to their directly attached carbon atoms and to carbons two or three bonds away, respectively. aist.go.jp This would solidify the assignments made from the 1D spectra.

For cyclic systems like 1,3-dithiolanes, Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of protons, which can help in determining the preferred conformation of the five-membered ring. datacc.org Low-temperature NMR studies could also be employed to investigate the conformational dynamics of the dithiolane ring, potentially "freezing out" different conformers and allowing for their individual characterization. orgsyn.org

Vibrational Spectroscopy

The IR spectrum of 2-pentyl-1,3-dithiolane reveals the characteristic vibrational modes of its functional groups. The most prominent absorptions are associated with the C-H and C-S bonds.

Strong bands are observed in the 2850-2960 cm⁻¹ region, which are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the pentyl group's methylene (CH₂) and methyl (CH₃) moieties.

The C-S stretching vibrations, which are characteristic of thioacetals, typically appear in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. For 2-pentyl-1,3-dithiolane, a notable absorption band is present at approximately 690 cm⁻¹, corresponding to the C-S bond vibrations. Other bands related to CH₂ scissoring (around 1465 cm⁻¹) and methyl bending are also present.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2955 | Strong | C-H stretch (asymmetric, CH₃) |

| 2924 | Strong | C-H stretch (asymmetric, CH₂) |

| 2855 | Strong | C-H stretch (symmetric, CH₂) |

| 1465 | Medium | C-H bend (scissoring, CH₂) |

| 690 | Medium-Strong | C-S stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 2-pentyl-1,3-dithiolane. The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 176, which corresponds to the molecular weight of the compound (C₈H₁₆S₂). cornell.edu

The fragmentation pattern is characteristic of 2-alkyl-1,3-dithiolanes. A prominent fragment is observed at m/z 105, resulting from the loss of the pentyl radical (•C₅H₁₁). This [M - 71]⁺ fragment corresponds to the stable dithiolanyl cation. Another significant peak appears at m/z 71, corresponding to the pentyl cation ([C₅H₁₁]⁺). The base peak in the spectrum is often the dithiolanyl cation at m/z 105, highlighting its stability. Other smaller fragments from the pentyl chain, such as at m/z 43 ([C₃H₇]⁺) and m/z 29 ([C₂H₅]⁺), are also observed.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental formula, C₈H₁₆S₂, further confirming the compound's identity.

| m/z | Relative Intensity | Assignment |

|---|---|---|

| 176 | Moderate | [M]⁺ (C₈H₁₆S₂⁺) |

| 105 | High | [M - C₅H₁₁]⁺ (C₃H₅S₂⁺) |

| 71 | Moderate | [C₅H₁₁]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

| 29 | Low | [C₂H₅]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the gold standard for providing unambiguous proof of a molecule's solid-state structure, offering precise data on bond lengths, bond angles, and torsional angles. While specific crystallographic data for 1,3-Dithiolane (B1216140), 2-pentyl- is not publicly available, extensive research on analogous 1,3-dithiolane derivatives provides a robust framework for predicting its structural characteristics. rsc.orgmdpi.com

The 1,3-dithiolane ring typically adopts a non-planar conformation to minimize steric and torsional strain. The two most common conformations are the envelope (Cs symmetry) and the half-chair or twist (C2 symmetry) conformations. In many substituted 1,3-dithiolanes, the ring is flexible and can exist in slightly different conformations within the crystal lattice, sometimes exhibiting positional disorder. mdpi.com For 1,3-Dithiolane, 2-pentyl-, the pentyl group at the C2 position would be expected to occupy an equatorial or pseudo-equatorial position to minimize steric hindrance with the rest of the ring.

The solid-state structure of a related compound, (1,4-dithiaspiro[4.5]decan-2-yl)methanol, was determined through X-ray diffraction analysis of a derivative. mdpi.com This analysis was crucial in assigning the absolute configuration of the chiral center. In the crystal structure of its derivative, (+)-BS148, the 1,3-dithiolane ring was found in two alternative conformations, highlighting the conformational flexibility of this heterocyclic system. mdpi.com

To illustrate the typical crystallographic parameters of related structures, the following table presents data for a representative 1,3-dithiolane derivative. This data provides a comparative basis for what might be expected for 1,3-Dithiolane, 2-pentyl-.

| Crystallographic Parameter | Value for a Representative 1,3-Dithiolane Derivative |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 5.195(1) |

| b (Å) | 12.446(3) |

| c (Å) | 7.427(2) |

| β (°) | 106.45(2) |

| Volume (Å3) | 460.9(2) |

| Z | 2 |

| Data derived from the crystallographic analysis of 1,2,6,7-tetrathiacyclodecane, a cyclic dimer of 1,2-dithiolane (B1197483). tandfonline.com |

The determination of the crystal structure of 1,3-Dithiolane, 2-pentyl- would require the growth of a suitable single crystal, which can sometimes be a challenging step. Once obtained, the diffraction data would not only confirm the covalent structure but also reveal details about intermolecular interactions, such as van der Waals forces, which govern the crystal packing.

Chiroptical Spectroscopic Methods (e.g., Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Assignment

For chiral molecules that exist as enantiomers, determining the absolute configuration is a critical aspect of their characterization. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral substance with left and right circularly polarized light, are powerful tools for this purpose. researchgate.netresearchgate.net The primary techniques in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Circular Dichroism (CD)

Circular dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions, corresponding to electronic transitions. rsc.org The resulting CD spectrum, a plot of this difference (Δε) versus wavelength, is characteristic of a specific enantiomer. For 1,3-dithiolane derivatives, the electronic transitions associated with the sulfur atoms provide chromophores that can be probed by CD spectroscopy.

Studies on a range of 1,3-dithiolans, particularly in the steroid series, have shown that they typically exhibit two CD maxima of opposite sign at approximately 270 nm and 245 nm, with the latter being more intense. rsc.org A correlation has been established in some 2-alkyl-1,3-dithiolane 1-oxides where a positive circular dichroism can be related to an R configuration at the chiral sulfur atom. rsc.org However, the application of CD for the absolute configuration assignment of 1,3-Dithiolane, 2-pentyl- would likely require comparison with the spectra of a reference compound with a known absolute configuration or with computationally predicted spectra. The lack of such reference compounds in the literature can present a significant challenge. nih.gov

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized light in the infrared region, which corresponds to vibrational transitions. researchgate.netrsc.org VCD is a highly sensitive probe of the three-dimensional structure of chiral molecules in solution and is particularly useful for molecules that lack strong UV-Vis chromophores. researchgate.net

The absolute configuration of a chiral molecule can be determined by comparing its experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A good match between the experimental and calculated spectra for one enantiomer allows for an unambiguous assignment of its absolute configuration.

While specific VCD studies on 1,3-Dithiolane, 2-pentyl- have not been reported, the methodology is well-established for a wide range of chiral molecules. researchgate.net For 1,3-Dithiolane, 2-pentyl-, VCD could be a powerful tool to determine its absolute configuration in the absence of a crystalline sample for X-ray analysis. The vibrational modes involving the chiral center at C2 and the dithiolane ring would be expected to give rise to characteristic VCD signals.

The table below summarizes the key aspects of these chiroptical techniques and their potential application to 1,3-Dithiolane, 2-pentyl-.

| Technique | Principle | Application to 1,3-Dithiolane, 2-pentyl- | Requirements & Considerations |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. | Determination of absolute configuration by analyzing the sign and intensity of Cotton effects. | Requires a chromophore. The sulfur atoms of the dithiolane ring act as chromophores. Comparison with reference compounds or computational data is often necessary. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. | Unambiguous determination of absolute configuration by comparing experimental and computationally predicted spectra. | Applicable to a wide range of molecules in solution. Requires quantum chemical calculations for interpretation. |

Computational Chemistry Approaches to 1,3 Dithiolane Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 2-pentyl-1,3-dithiolane, DFT methods are employed to investigate several key aspects of its molecular behavior.

Conformational Analysis and Relative Energy Calculations

The five-membered 1,3-dithiolane (B1216140) ring is not planar and can adopt several conformations. The two most recognized conformers are the "envelope" (or "sofa") and the "twist" (or "half-chair") forms. The presence of a pentyl group at the C2 position introduces additional conformational possibilities, namely the equatorial and axial orientations of the substituent.

Computational studies on analogous 2-substituted 1,3-dithianes have shown that the chair conformation is generally the most stable. acs.org For the 1,3-dithiolane ring, the energy difference between conformers is smaller. The equatorial orientation of a substituent at C2 is typically favored to minimize steric interactions. DFT calculations allow for the precise determination of the geometries and relative energies of these conformers.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Equatorial-Twist | Pentyl group in an equatorial position on a twist conformer | 0.00 |

| Axial-Twist | Pentyl group in an axial position on a twist conformer | ~1.5 - 2.5 |

| Equatorial-Envelope | Pentyl group in an equatorial position on an envelope conformer | ~0.5 - 1.0 |

| Axial-Envelope | Pentyl group in an axial position on an envelope conformer | ~2.0 - 3.0 |

Note: The values in the table are illustrative and based on typical energy differences found in computational studies of similar 2-substituted 1,3-dithiolane systems. The exact values would require specific DFT calculations for 2-pentyl-1,3-dithiolane.

Transition State Elucidation and Reaction Pathway Determination

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the determination of reaction pathways. For reactions involving 2-pentyl-1,3-dithiolane, such as its formation from heptanal (B48729) and 1,2-ethanedithiol (B43112) or its deprotonation at the C2 position, DFT calculations can elucidate the mechanism. nih.gov

For instance, in the deprotonation of 2-pentyl-1,3-dithiolane, DFT can be used to model the approach of a base, the breaking of the C-H bond, and the formation of the resulting carbanion. The calculated activation energy for this process provides insight into the reaction kinetics.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

For 2-pentyl-1,3-dithiolane, the HOMO is expected to be localized primarily on the sulfur atoms, reflecting their role as the primary sites for electrophilic attack. The LUMO, conversely, would be associated with the σ* anti-bonding orbitals of the C-S bonds, indicating the likely site of nucleophilic attack. FMO analysis can provide a qualitative picture of the reactivity of 2-pentyl-1,3-dithiolane in various reactions. youtube.com

| Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | ~ -8.5 to -9.5 | Sulfur lone pairs |

| LUMO | ~ +1.0 to +2.0 | C-S σ* orbitals |

Note: These energy values are typical for similar organosulfur compounds and would need to be confirmed by specific calculations for 2-pentyl-1,3-dithiolane.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. rsc.org It partitions the molecular wavefunction into localized orbitals that correspond to the familiar concepts of core, lone pair, and bonding/antibonding orbitals.

For 2-pentyl-1,3-dithiolane, NBO analysis can quantify hyperconjugative interactions, which are key to understanding its conformational preferences and reactivity. For example, the interaction between the sulfur lone pair orbitals (n_S) and the antibonding orbital of the adjacent C-S bond (σ*_CS) contributes to the stability of certain conformations. NBO analysis provides the stabilization energies associated with these interactions.

Molecular Modeling for Stereoselectivity Prediction

Reactions involving 2-pentyl-1,3-dithiolane can lead to the formation of stereoisomers. Molecular modeling techniques can be employed to predict the stereochemical outcome of such reactions. By calculating the energies of the transition states leading to the different stereoisomeric products, it is possible to predict which product will be favored.

For example, in the addition of a nucleophile to a derivative of 2-pentyl-1,3-dithiolane, the stereoselectivity will be determined by the relative energies of the transition states for attack from the two diastereotopic faces. Molecular modeling can provide a quantitative prediction of the diastereomeric excess.

Ab Initio Molecular Orbital Theory for Electronic Structure and Hyperconjugative Interactions

Ab initio molecular orbital theory, which is based on first principles and does not rely on empirical parameters, provides a rigorous method for studying the electronic structure of molecules. scribd.com These methods, while often more computationally demanding than DFT, can provide highly accurate results.

For 2-pentyl-1,3-dithiolane, ab initio calculations can be used to obtain a detailed understanding of its electronic structure and to quantify the strength of hyperconjugative interactions. acs.org These interactions, such as the delocalization of electron density from a filled bonding or non-bonding orbital to an adjacent empty antibonding orbital, play a significant role in determining the molecule's geometry and stability. For instance, anomeric effects, which are a type of hyperconjugative interaction involving lone pairs on the sulfur atoms, can be precisely characterized using ab initio methods.

Synthetic Applications of 1,3 Dithiolanes in Complex Organic Chemistry

Role as Masked Carbonyl Equivalents (Umpolung Reagents)

One of the most powerful applications of 2-substituted-1,3-dithiolanes in organic synthesis is their function as "masked carbonyl" groups, which allows for a reversal of the normal polarity of the carbonyl carbon, a concept known as "umpolung". wikipedia.orgdnmfaizpur.orgorganic-chemistry.org In a typical aldehyde, such as hexanal (B45976), the carbonyl carbon is electrophilic due to the electronegativity of the adjacent oxygen atom. However, by converting hexanal into 2-pentyl-1,3-dithiolane, the reactivity of this carbon atom can be inverted.

The process begins with the deprotonation of the C-2 hydrogen of the dithiolane ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.org The resulting 2-lithio-2-pentyl-1,3-dithiolane features a nucleophilic carbanion at the C-2 position. This carbanion is effectively a masked acyl anion of hexanal, a synthon that is not directly accessible.

This umpolung strategy allows for the formation of carbon-carbon bonds by reacting the lithiated dithiolane with various electrophiles. organic-chemistry.org For instance, reaction with an alkyl halide would lead to a 2-pentyl-2-alkyl-1,3-dithiolane, which upon hydrolysis of the dithiolane group, would yield a ketone. This two-step process effectively achieves the acylation of an alkyl halide with an aldehyde-derived acyl anion equivalent. While the chemistry of 1,3-dithianes is more extensively studied in this context, the principles of umpolung are directly applicable to 2-alkyl-1,3-dithiolanes like the 2-pentyl derivative. wikipedia.orgkyoto-u.ac.jp However, it is noted that metallated 1,3-dithiolanes can sometimes undergo fragmentation, which can be a competing reaction pathway. organic-chemistry.org

Table 1: Comparison of Carbonyl and Dithiolane Reactivity

| Feature | Carbonyl Group (e.g., Hexanal) | 2-Pentyl-1,3-Dithiolane |